molecular formula C16H23NO5 B4043838 N,N-dimethyl-3-(2-prop-2-enylphenoxy)propan-1-amine;oxalic acid

N,N-dimethyl-3-(2-prop-2-enylphenoxy)propan-1-amine;oxalic acid

Cat. No.: B4043838
M. Wt: 309.36 g/mol
InChI Key: GSTKYTUMMPAKAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-dimethyl-3-(2-prop-2-enylphenoxy)propan-1-amine;oxalic acid is a useful research compound. Its molecular formula is C16H23NO5 and its molecular weight is 309.36 g/mol. The purity is usually 95%.
The exact mass of the compound [3-(2-allylphenoxy)propyl]dimethylamine oxalate is 309.15762283 g/mol and the complexity rating of the compound is 263. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Acids in Rhizosphere Processes

Organic acids, including oxalate, play significant roles in the rhizosphere, impacting nutrient acquisition, metal detoxification, and pathogen interactions. These processes are crucial for understanding plant-environment interactions and could be relevant in studies involving "[3-(2-allylphenoxy)propyl]dimethylamine oxalate" in an agricultural context (Jones, 1998).

Transition Metal Oxalates in Energy Storage

Transition metal oxalates, including compounds structurally related to oxalate, are explored for their potential in energy storage materials. This research area might include the study of "[3-(2-allylphenoxy)propyl]dimethylamine oxalate" for its electrochemical properties and applications in batteries or supercapacitors (Yeoh, Armer, & Lowe, 2018).

Environmental Fate and Degradation

Understanding the environmental degradation and fate of complex organic compounds is essential for assessing their impact. Research in this domain can provide insights into how compounds like "[3-(2-allylphenoxy)propyl]dimethylamine oxalate" interact with environmental factors and biodegrade, potentially informing pollution control and remediation efforts (Ying, Williams, & Kookana, 2002).

Catalysis and Chemical Synthesis

Compounds featuring oxalate groups or related structures are often studied for their catalytic properties. Research into catalysis can explore how "[3-(2-allylphenoxy)propyl]dimethylamine oxalate" might facilitate chemical reactions, including polymerization, esterification, or other key synthetic processes. This is crucial for developing new materials and chemicals with varied applications (Baranowski, Bahmanpour, & Kröcher, 2017).

Antioxidant and Biological Activity

The study of antioxidants and their mechanisms is significant for pharmaceutical and nutraceutical applications. While specific research on "[3-(2-allylphenoxy)propyl]dimethylamine oxalate" was not found, exploring the antioxidant capacity and biological effects of structurally similar compounds could provide valuable insights into potential health benefits or therapeutic uses (Munteanu & Apetrei, 2021).

Properties

IUPAC Name

N,N-dimethyl-3-(2-prop-2-enylphenoxy)propan-1-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO.C2H2O4/c1-4-8-13-9-5-6-10-14(13)16-12-7-11-15(2)3;3-1(4)2(5)6/h4-6,9-10H,1,7-8,11-12H2,2-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSTKYTUMMPAKAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCOC1=CC=CC=C1CC=C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.